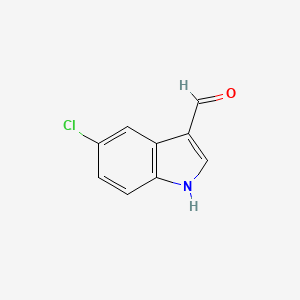

5-Chloroindole-3-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEXOIGXNYITQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383642 | |

| Record name | 5-Chloroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-01-0 | |

| Record name | 5-Chloroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloroindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 5-Chloroindole-3-carboxaldehyde

[1]

Executive Summary

5-Chloroindole-3-carboxaldehyde (CAS 827-01-0) is a critical organochlorine building block in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of kinase inhibitors, tubulin polymerization inhibitors, and anti-inflammatory agents.[1] Distinguished by the electron-withdrawing chlorine atom at the C-5 position and a reactive formyl group at C-3, this compound offers a unique balance of lipophilicity and electronic activation that enhances the metabolic stability and potency of drug candidates.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and applications in modern drug discovery.

Physicochemical Specifications

The introduction of a chlorine atom at the 5-position of the indole ring significantly alters the lipophilicity (LogP) and electronic distribution compared to the parent indole-3-carboxaldehyde.

| Property | Specification |

| IUPAC Name | 5-Chloro-1H-indole-3-carbaldehyde |

| CAS Number | 827-01-0 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Melting Point | 213–216 °C (lit.)[2][1] |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (NH) | ~16 (Predicted) |

| LogP | 2.3 (Predicted) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (C=O) |

Structural Analysis[4][5][6]

-

Electronic Effects: The 5-chloro substituent exerts an inductive electron-withdrawing effect (-I), which deactivates the benzene ring slightly but increases the acidity of the N-H proton compared to unsubstituted indole.

-

C-3 Formyl Group: This group acts as an electrophilic "warhead" for condensation reactions. It is conjugated with the indole nitrogen lone pair, making the carbonyl carbon less electrophilic than in typical benzaldehydes but highly reactive toward active methylene compounds.

Synthetic Route: Vilsmeier-Haack Formylation

The industrial and laboratory standard for synthesizing 5-Chloroindole-3-carboxaldehyde is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution utilizes 5-chloroindole as the substrate and a pre-formed Vilsmeier reagent (chloromethyleneiminium salt).

Mechanism of Action[7]

-

Reagent Formation: Reaction of DMF with POCl₃ generates the electrophilic chloroiminium ion.

-

Electrophilic Attack: The electron-rich C-3 position of 5-chloroindole attacks the iminium species.

-

Elimination: Loss of a proton restores aromaticity.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed under basic conditions to yield the aldehyde.

Figure 1: Vilsmeier-Haack Synthesis Workflow. The pathway highlights the generation of the active electrophile followed by regioselective formylation.

Experimental Protocol

Reagents: 5-Chloroindole (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq), NaOH (aq).

-

Preparation of Vilsmeier Reagent: In a flame-dried flask under Ar, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Stir for an additional 30 minutes to form the white/yellowish chloroiminium salt precipitate.

-

Addition: Dissolve 5-chloroindole in minimal DMF and add dropwise to the reagent mixture at 0°C.

-

Reaction: Warm the mixture to 40°C and stir for 1–2 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting indole.

-

Hydrolysis: Pour the reaction mixture onto crushed ice. Slowly add 4M NaOH or saturated NaOAc solution with vigorous stirring until pH ~9.

-

Isolation: The product will precipitate as a beige solid. Filter, wash extensively with water, and recrystallize from methanol or ethanol to obtain pure crystals (Yield: 60–80%).

Chemical Reactivity Profile

The chemical utility of 5-Chloroindole-3-carboxaldehyde stems from its ability to undergo divergent synthesis.

Knoevenagel Condensation

The C-3 aldehyde is highly reactive toward active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form tyrphostin-like derivatives. These vinyl nitriles are potent Michael acceptors and key pharmacophores in kinase inhibitors.

-

Conditions: Ethanol/Piperidine (cat.), Reflux.

-

Product: 3-(2,2-dicyanovinyl)-5-chloroindole (if using malononitrile).

Schiff Base Formation

Condensation with hydrazines (e.g., semicarbazide, phenylhydrazine) yields hydrazones. These derivatives often exhibit enhanced antifungal and antibacterial profiles compared to the parent aldehyde.

N-Alkylation

The indole NH proton (pKa ~16) can be deprotonated by bases like NaH or K₂CO₃, allowing for alkylation with alkyl halides. This is crucial for optimizing solubility and target binding interactions in drug design.

Figure 2: Divergent Reactivity Map. The C-3 formyl group and N-1 position serve as primary vectors for chemical modification.

Applications in Drug Discovery

Kinase Inhibition (c-Src, EGFR, CDK2)

The 5-chloroindole scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

-

5-Cl Role: Fills hydrophobic pockets (e.g., the gatekeeper region) within the ATP binding site, often improving potency over the unsubstituted indole.

-

3-CHO Role: Serves as a linker to attach "tail" groups that interact with the solvent-exposed regions of the kinase or as a precursor to vinyl nitriles that can form covalent bonds with cysteine residues (targeted covalent inhibitors).

Tubulin Polymerization Inhibitors

Derivatives synthesized via the condensation of 5-chloroindole-3-carboxaldehyde with aryl ketones (chalcone analogs) have demonstrated the ability to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Safety and Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[2][1] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, although the compound is relatively air-stable. Keep container tightly closed to prevent oxidation to the carboxylic acid over long periods.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[4]

References

-

PubChem. (2025).[2] 5-chloro-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[5] Retrieved from [Link]

-

RSC Medicinal Chemistry. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. Retrieved from [Link]

5-Chloroindole-3-carboxaldehyde: A Comprehensive Technical Guide for Scientific Professionals

Abstract

5-Chloroindole-3-carboxaldehyde (CAS No. 827-01-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its indole core, functionalized with a strategically placed chlorine atom and a reactive aldehyde group, offers a unique combination of physicochemical properties and synthetic versatility. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's properties, synthesis, reaction mechanisms, and applications. The content herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and trustworthiness, empowering researchers to leverage this valuable intermediate in their scientific pursuits.

PART 1: Core Compound Analysis

Introduction: The Strategic Importance of Halogenated Indoles

The indole scaffold is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The introduction of a halogen, such as chlorine, onto the indole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and introduce new binding interactions with target proteins. 5-Chloroindole-3-carboxaldehyde, also known as 5-chloro-1H-indole-3-carbaldehyde, exemplifies a "privileged scaffold" where the chloro-substituent at the 5-position and the formyl group at the electron-rich 3-position create a molecule primed for diverse chemical transformations.[4][5] This strategic functionalization makes it an invaluable precursor for the synthesis of complex molecules with potential therapeutic applications, including antiplatelet and antibacterial agents.[6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 5-Chloroindole-3-carboxaldehyde is essential for its effective use in research and development.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 827-01-0 | [4][5][6][7][8][9] |

| Molecular Formula | C₉H₆ClNO | [4][5][9] |

| Molecular Weight | 179.60 g/mol | [4][5] |

| Appearance | White to light yellow or beige solid/crystalline powder | [4][8] |

| Melting Point | 211-216 °C | [4][8] |

| Purity | ≥95-98% (by GC) | [7][8] |

| Solubility | Insoluble in water. | [10] |

| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)C=O | [5] |

| InChI Key | YXEXOIGXNYITQH-UHFFFAOYSA-N | [5] |

Spectroscopic Data: Spectroscopic analysis is critical for structure confirmation and purity assessment. While detailed spectra are best consulted directly from spectral databases, typical ¹H NMR and ¹³C NMR data provide characteristic signals for the indole and aldehyde protons and carbons, respectively.[11][12] Infrared (IR) spectroscopy will show characteristic peaks for the N-H and C=O stretching vibrations.

PART 2: Synthesis and Reaction Mechanisms

The Vilsmeier-Haack Reaction: A Cornerstone of Synthesis

The predominant and most efficient method for the industrial and laboratory-scale synthesis of 5-Chloroindole-3-carboxaldehyde is the Vilsmeier-Haack reaction.[2][3][13] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 5-chloroindole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][13][14]

The mechanism proceeds via electrophilic aromatic substitution, where the electron-rich 3-position of the indole ring attacks the electrophilic Vilsmeier reagent.[14] Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

Diagram 1: Vilsmeier-Haack Reaction Workflow

Caption: Synthesis of 5-Chloroindole-3-carboxaldehyde via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of 5-Chloroindole-3-carboxaldehyde.

Materials:

-

5-Chloroindole (CAS: 17422-32-1)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution or sodium bicarbonate (NaHCO₃) solution

-

Methanol or other suitable recrystallization solvent

-

Ice, distilled water

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.[4]

-

Prepare a solution of 5-chloroindole in a minimal amount of anhydrous DMF.[4]

-

Add the 5-chloroindole solution dropwise to the Vilsmeier reagent, maintaining the low temperature.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 40-50°C for about 45 minutes to an hour.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the mixture by adding a solution of sodium hydroxide or sodium bicarbonate until the solution is basic.[4]

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol to afford the final product as a white to beige solid.[4]

Key Synthetic Applications

5-Chloroindole-3-carboxaldehyde serves as a versatile starting material for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds.

Diagram 2: Synthetic Utility of 5-Chloroindole-3-carboxaldehyde

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]

- 5. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. 827-01-0 Cas No. | 5-Chloroindole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 8. 5-Chloroindole-3-carboxaldehyde | 827-01-0 | TCI EUROPE N.V. [tcichemicals.com]

- 9. CAS 827-01-0 | 4H15-5-F0 | MDL MFCD00175291 | 5-Chloroindole-3-carboxaldehyde | SynQuest Laboratories [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. Indole-3-carboxaldehyde(487-89-8) 13C NMR [m.chemicalbook.com]

- 12. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. growingscience.com [growingscience.com]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the GHS Hazard Classification of 5-Chloroindole-3-carboxaldehyde

Introduction

5-Chloroindole-3-carboxaldehyde is a substituted indole derivative that serves as a crucial intermediate in synthetic organic chemistry.[1] Its utility in the synthesis of various bioactive compounds, including potential pharmaceutical agents, makes it a common reagent in research and drug development laboratories.[1] An authoritative understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is paramount for ensuring the safety of researchers and maintaining experimental integrity.

This technical guide provides a comprehensive analysis of the GHS hazard classification for 5-Chloroindole-3-carboxaldehyde. Moving beyond a simple recitation of data, this document elucidates the scientific rationale behind each classification, translates hazard statements into practical laboratory protocols, and offers a workflow for hazard evaluation.

Section 1: Consolidated GHS Hazard Profile

The GHS classification for 5-Chloroindole-3-carboxaldehyde is consistently reported across multiple reliable sources, including supplier Safety Data Sheets (SDS) and aggregated inventories. The consensus data is summarized below.

| GHS Element | Classification/Specification | Source |

| Pictogram | GHS07 (Exclamation Mark) | [1][2][3] |

| Signal Word | Warning | [1][2][3][4] |

| Hazard Class | Skin Irritation | Category 2[1][2][5] |

| Serious Eye Irritation | Category 2[1][2][5] | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation)[1][2][5] | |

| Hazard Statements | H315: Causes skin irritation. | [2][3][4][6] |

| H319: Causes serious eye irritation. | [2][3][4][6] | |

| H335: May cause respiratory irritation. | [2][3][6] |

Section 2: Detailed Hazard Analysis and Mechanistic Rationale

The classification of 5-Chloroindole-3-carboxaldehyde is rooted in its chemical structure: a reactive aldehyde group appended to a chloro-substituted indole ring system. This combination dictates its irritant properties.

Skin Irritation - Category 2 (H315)

Classification Basis: A substance is classified as a Category 2 skin irritant if it produces reversible skin damage following an exposure of up to 4 hours.[7] This is typically determined by animal studies where mean scores for erythema (redness) or edema (swelling) fall within a specific range (≥2.3 to ≤4.0).[7] For 5-Chloroindole-3-carboxaldehyde, the classification is consistently reported as Category 2, indicating it causes skin irritation.[1][2][5]

Expert Insights: The aldehyde functional group is known for its reactivity, capable of forming Schiff bases with primary amines present in skin proteins. This covalent modification can disrupt protein structure and function, triggering an inflammatory response that manifests as irritation. The electron-withdrawing nature of the chlorine atom at the 5-position can further enhance the electrophilicity of the indole ring and the reactivity of the aldehyde, contributing to its irritant potential.

Serious Eye Irritation - Category 2 (H319)

Classification Basis: GHS Category 2 for eye irritation applies to substances that produce changes in the eye which are fully reversible within an observation period of 21 days.[8][9] This classification is supported by data showing responses such as corneal opacity, iritis, or conjunctival redness and swelling that meet specific scoring criteria.[8]

Expert Insights: The mucous membranes of the eye are significantly more sensitive than the skin. Chemicals that are skin irritants, like 5-Chloroindole-3-carboxaldehyde, are almost always eye irritants.[5] The same chemical reactivity that causes skin irritation will lead to a more pronounced and serious, though still reversible, inflammatory response in the delicate tissues of the eye. The H319 statement, "Causes serious eye irritation," underscores the need for mandatory eye protection.[2][3][4]

Specific Target Organ Toxicity - Single Exposure (STOT-SE) - Category 3 (H335)

Classification Basis: STOT-SE Category 3 is assigned to substances that cause transient, narcotic effects or respiratory tract irritation.[10] The H335 statement, "May cause respiratory irritation," is specifically for the latter.[6] This classification is based on human experience, animal data, or in-vitro evidence indicating irritation of the respiratory system.

Expert Insights: As a fine powder or solid, 5-Chloroindole-3-carboxaldehyde can become airborne during handling, leading to inhalation.[1] The particles can deposit on the moist surfaces of the respiratory tract, from the nasal passages to the bronchi. Here, the chemical's inherent irritant properties can cause local inflammation, leading to symptoms such as coughing, sneezing, and shortness of breath. The consistent reporting of this hazard necessitates handling the compound in a well-ventilated area or chemical fume hood.[3][5]

Unclassified Hazards

It is critical to note the absence of data for several hazard classes, including acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.[5] While aggregated data for the related compound 5-Chloroindole shows some notifications for acute toxicity, the data for 5-Chloroindole-3-carboxaldehyde itself is insufficient for classification.[11] An absence of classification does not equate to an absence of hazard. Standard chemical hygiene principles should always be applied, assuming the compound may be harmful if significant exposure occurs.

Section 3: The GHS Classification Workflow

The final GHS classification for a chemical is not arbitrary. It is the result of a systematic evaluation of all available data. The following diagram illustrates the logical workflow that leads to the classification of 5-Chloroindole-3-carboxaldehyde.

Caption: GHS classification workflow for 5-Chloroindole-3-carboxaldehyde.

Section 4: Practical Guidance for Researchers

Translating GHS classifications into tangible safety practices is the ultimate goal of the system. The following protocols are derived directly from the hazard profile of 5-Chloroindole-3-carboxaldehyde.

Experimental Protocol: Engineering Controls and Personal Protective Equipment (PPE)

A self-validating safety protocol ensures that potential exposures are minimized at every step.

-

Engineering Controls: All weighing and handling of solid 5-Chloroindole-3-carboxaldehyde must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[5][12]

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] A face shield should be considered if there is a risk of splashing.

-

Skin Protection:

-

Respiratory Protection: Under normal use conditions within a fume hood, no respiratory protection is required.[5] If engineering controls are not available or fail, a NIOSH-approved particulate respirator (e.g., N95) should be used.

Handling and Storage Procedures

| Procedure | Protocol | Rationale / P-Statement Link |

| Handling | Avoid generating dust.[5] Avoid contact with skin, eyes, and clothing.[5] Use only in a well-ventilated area.[3] | Linked to H315, H319, H335. Corresponds to P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/eye protection). |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[5][12] Store under an inert atmosphere, as the compound is noted to be air sensitive.[1][4] Store locked up.[3][12] | Corresponds to P403 + P233 (Store in a well-ventilated place. Keep container tightly closed) and P405 (Store locked up). |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] | Corresponds to P501. |

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [3][5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | [3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [3][5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician if symptoms occur. | [5] |

Conclusion

The GHS classification of 5-Chloroindole-3-carboxaldehyde as a skin irritant (Category 2), a serious eye irritant (Category 2), and a respiratory tract irritant (STOT-SE Category 3) provides a clear and actionable framework for its safe use. The "Warning" signal word and GHS07 pictogram serve as immediate visual reminders of these hazards. For the intended audience of researchers and drug development professionals, adherence to the derived protocols for PPE, handling, and storage is not merely a regulatory requirement but a cornerstone of scientific best practice and personal safety. The absence of data in other hazard classes necessitates a conservative approach, treating the compound with respect and care at all times.

References

-

PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Supply.net. (n.d.). GHS SDS: 5-Chloroindole-3-carboxaldehyde. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (n.d.). GHS/HazCom Information Sheet: Serious Eye Damage / Eye Irritation. Retrieved from [Link]

-

ChemSafetyPro.COM. (2018). GHS Classification Criteria for Acute Toxicity. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (n.d.). GHS/HazCom Information Sheet: Skin Corrosion / Irritation. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Assigning hazard categories. Pesticide Registration Toolkit. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Classifying hazardous chemicals. Retrieved from [Link]

-

ChemSafetyPro.COM. (2018). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. Retrieved from [Link]

-

United Nations Economic Commission for Europe. (2017). Globally harmonized system of Classification and Labelling of Chemicals for Substances Health and Environmental Hazards. Retrieved from [Link]

Sources

- 1. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]

- 2. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 827-01-0 Name: 5-Chloroindole-3-carboxaldehyde [xixisys.com]

- 4. 5-Chloroindole-3-carboxaldehyde | 827-01-0 | TCI EUROPE N.V. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 7. schc.org [schc.org]

- 8. schc.org [schc.org]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Commercial Sources & Technical Validation of 5-Chloroindole-3-carboxaldehyde

CAS: 827-01-0 | Technical Dossier for Pharmaceutical Development [1]

Part 1: Executive Technical Overview

5-Chloroindole-3-carboxaldehyde (5-Cl-Ind-3-CHO) is a critical heterocyclic building block in medicinal chemistry, functioning as a "privileged scaffold" for the synthesis of serotonin receptor modulators (5-HT), anti-tumor agents, and anti-infectives. Its strategic value lies in the C-3 formyl group, which serves as a reactive handle for condensation reactions (e.g., Knoevenagel, Schiff base formation) while the C-5 chlorine atom modulates metabolic stability and lipophilicity.

For drug development professionals, sourcing this intermediate is not merely about finding a vendor; it is about securing a supply chain that minimizes regioisomeric impurities and metal contamination derived from catalytic synthesis routes.

Chemical Identity & Key Properties

| Property | Specification |

| CAS Number | 827-01-0 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Melting Point | 213–216 °C (Lit.)[1][2][3][4] |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Purity Standard | ≥98% (HPLC) for Research; ≥99.5% for GMP Synthesis |

Part 2: Synthesis Logic & Impurity Profiling (Expertise)

To validate a supplier's Certificate of Analysis (CoA), one must understand the synthetic origin of the material. The dominant industrial route is the Vilsmeier-Haack formylation of 5-chloroindole.

The Vilsmeier-Haack Route

This reaction utilizes Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) to generate an electrophilic chloroiminium ion, which attacks the electron-rich C-3 position of the indole ring.

Why this matters for Quality Control:

-

Regio-selectivity: While C-3 is preferred, trace formylation can occur at N-1 or C-2 if reaction conditions (temperature/stoichiometry) are uncontrolled.

-

Residual Reagents: Poor workup can leave acidic phosphorus residues or dimethylamine salts.

-

Starting Material: Unreacted 5-chloroindole is the most common organic impurity due to incomplete conversion.

Figure 1: Vilsmeier-Haack synthetic pathway highlighting critical control points for impurity generation.

Part 3: Commercial Supplier Landscape

Suppliers are categorized by their utility in the drug development lifecycle: Tier 1 for high-trust, small-scale benchmarking, and Tier 2 for scale-up and manufacturing.

Tier 1: Validated Catalog Suppliers (Research & Benchmarking)

Best for: Reference standards, initial SAR studies, and gram-scale synthesis.

| Supplier | Grade | Pack Sizes | Key Advantage |

| Sigma-Aldrich (Merck) | 98% | 1g, 5g, 25g | Gold Standard: Reliable CoA, extensive safety data, global logistics. |

| Thermo Fisher (Alfa Aesar) | 98%+ | 1g - 100g | Logistics: Fast delivery in NA/EU; high stock availability. |

| TCI Chemicals | >98.0% (GC) | 1g, 5g | Purity Focus: Often provides GC purity data specifically. |

| Apollo Scientific | 98% | 100mg - 25g | Specialist: Strong UK/EU presence, competitive pricing for intermediates. |

Tier 2: Bulk & Fine Chemical Manufacturers (Scale-Up)

Best for: Process development, pilot plant batches, and kg-scale procurement.

| Supplier | Location | Focus | Audit Considerations |

| Biosynth | Global (Swiss HQ) | Pharma Intermediates | High regulatory compliance; good for transition to GMP. |

| SynQuest Labs | USA | Fluorine/Heterocycles | Domestic US manufacturing capabilities; easier to audit for US firms. |

| Shanghai Boyle Chemical | China | Bulk Synthesis | Cost-effective for kg-scale; requires rigorous batch-specific QC validation. |

| Capot Chemical | China | Custom Synthesis | Flexible custom synthesis; verify HPLC data independently. |

Part 4: Quality Assurance Framework (Trustworthiness)

Do not rely solely on the vendor's CoA. Implement this Self-Validating QC Protocol upon receipt of material.

Identity Verification (NMR)

The aldehyde proton is distinct and diagnostic.

-

Protocol: Dissolve ~10 mg in DMSO-d₆.

-

Key Signal: Look for a singlet at δ 9.9–10.0 ppm (Aldehyde -CHO).

-

Contaminant Check: Check for DMF residual peaks (δ 2.73, 2.89, 7.95 ppm) or unreacted indole (lack of aldehyde peak).

Purity Analysis (HPLC)

A generic gradient method is insufficient due to the polarity difference between the aldehyde and the starting chloroindole.

Recommended Method:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic core) and 280 nm (indole specific).

-

Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

Supplier Qualification Workflow

Use this logic flow to approve a new bulk vendor.

Figure 2: Decision tree for qualifying new bulk suppliers of indole intermediates.

Part 5: Safety & Handling

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[1]

-

Handling: This compound is an irritant.[5] Use standard PPE (gloves, goggles, fume hood).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes can oxidize to carboxylic acids (5-chloroindole-3-carboxylic acid) upon prolonged exposure to air.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795374, 5-Chloroindole-3-carboxaldehyde. Retrieved from [Link][1]

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for synthesis route).[2][6][7][8]

Sources

- 1. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]

- 3. 5-Chloroindole-3-carboxaldehyde 98 827-01-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Page loading... [wap.guidechem.com]

5-Chloroindole-3-carboxaldehyde literature review

[1][2]

Executive Summary

5-Chloroindole-3-carboxaldehyde (CAS: 827-01-0) is a pivotal heterocyclic building block in medicinal chemistry.[1][2][3] Distinguished by the presence of a chlorine atom at the C5 position and a reactive formyl group at C3, this molecule serves as a "linchpin" intermediate. It balances the lipophilic, metabolic-stability-enhancing properties of the halogen with the versatile electrophilic nature of the aldehyde.[2]

This guide details the synthesis, chemical reactivity, and therapeutic applications of 5-chloroindole-3-carboxaldehyde, specifically focusing on its role as a precursor for thiosemicarbazones (anticancer/antimycobacterial), Schiff bases , and hydrazones .

Part 1: Chemical Architecture & Reactivity

The 5-Chloro Effect

In drug design, the introduction of a chlorine atom at the C5 position of the indole ring is rarely arbitrary.

-

Metabolic Stability: The C5 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[2] Blocking this site with chlorine extends the half-life of the pharmacophore.[2]

-

Lipophilicity: The chloro-substituent increases the logP, enhancing membrane permeability compared to the unsubstituted indole.

-

Electronic Modulation: Chlorine is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M).[2] At the C5 position, it subtly modulates the electron density of the indole ring, affecting the acidity of the N-H proton and the electrophilicity of the C3-formyl group.

The C3-Formyl "Warhead"

The aldehyde at C3 is the primary handle for derivatization.[2] Unlike simple aryl aldehydes, the indole-3-carboxaldehyde moiety is electronically connected to the indole nitrogen lone pair.[2] This conjugation makes the carbonyl carbon less electrophilic than a typical benzaldehyde, requiring specific conditions for condensation reactions.

Part 2: Synthesis – The Vilsmeier-Haack Protocol[2]

The industry-standard method for synthesizing 5-chloroindole-3-carboxaldehyde is the Vilsmeier-Haack formylation .[2] This reaction is highly regioselective for the electron-rich C3 position of the indole.[2]

Mechanism of Action

The reaction proceeds via an electrophilic aromatic substitution.[2][4][5] The active electrophile is the "Vilsmeier reagent" (chloroiminium ion), generated in situ from Phosphorus Oxychloride (

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of 5-chloroindole.[2]

Validated Experimental Protocol

Note: This protocol is optimized for regioselectivity and yield.

Reagents:

-

5-Chloroindole (5.0 g, 33 mmol)[1]

-

Phosphorus Oxychloride (

) (4.6 mL, 49 mmol) -

Dimethylformamide (DMF) (25 mL total)

-

Sodium Hydroxide (NaOH) (5.9 g, 148 mmol)[1]

Step-by-Step Procedure:

-

Reagent Generation: In a dry round-bottom flask under inert atmosphere (

), cool 20 mL of DMF to 0°C in an ice bath. -

Activation: Add

dropwise over 15–20 minutes. Critical: Maintain temperature < 5°C to prevent thermal decomposition of the Vilsmeier reagent.[2] Stir for an additional 10 minutes. -

Addition: Dissolve 5-chloroindole (5.0 g) in 5 mL of DMF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and heat the mixture to 40°C . Maintain this temperature for 45 minutes. Why: Heating ensures complete conversion, but exceeding 60°C can promote side reactions at the nitrogen or polymerization.

-

Quenching: Cool the mixture to room temperature.

-

Hydrolysis: Slowly add the NaOH solution (5.9 g in 20 mL water). The mixture may exotherm; control the temperature.[2] Heat the basified mixture to 50°C for 10 minutes to ensure complete hydrolysis of the iminium salt to the aldehyde.

-

Isolation: Pour the reaction mixture onto crushed ice (100 mL). The product will precipitate as a solid.[2][6]

-

Purification: Filter the precipitate. Recrystallize from methanol to obtain the pure product.[2]

Expected Data:

Part 3: Therapeutic Applications & Derivatization[2][7][8]

The aldehyde group is a gateway to diverse pharmacophores. The most significant derivatives are Thiosemicarbazones and Schiff Bases .[2]

Thiosemicarbazones (Anticancer & Antimicrobial)

Condensation of 5-chloroindole-3-carboxaldehyde with thiosemicarbazide yields derivatives with potent biological profiles.[2]

-

Mechanism: These compounds often act as tridentate ligands (N-N-S donor set) that chelate transition metals (Fe, Cu).[2] This chelation inhibits Ribonucleotide Reductase , an enzyme critical for DNA synthesis in rapidly dividing cancer cells.[2]

-

Key Insight: The 5-chloro substituent enhances the cytotoxicity against leukemia (L1210) and lung cancer (A549) cell lines compared to the unsubstituted analog.[2]

Schiff Bases & Hydrazones

-

Isonicotinoyl Hydrazones: Synthesized by reacting with isoniazid.[2] These derivatives target Mycobacterium tuberculosis, leveraging the indole ring to penetrate the mycobacterial cell wall.

-

Amino Acid Conjugates: Schiff bases formed with histidine or glutamic acid have been explored as radiopharmaceuticals (Technetium-99m labeling) for tumor imaging, utilizing the indole for tumor targeting.[2][7]

Derivatization Workflow

Figure 2: Synthetic divergence from the 5-chloroindole-3-carboxaldehyde scaffold.[2]

Part 4: Experimental Protocol - Thiosemicarbazone Synthesis

Objective: Synthesis of 5-chloroindole-3-carboxaldehyde thiosemicarbazone.

Reagents:

-

5-Chloroindole-3-carboxaldehyde (1.0 mmol)[2]

-

Thiosemicarbazide (1.0 mmol)

-

Ethanol (Absolute, 10 mL)

-

Acetic Acid (Glacial, 2-3 drops)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 5-chloroindole-3-carboxaldehyde in 10 mL of absolute ethanol.

-

Addition: Add an equimolar amount of thiosemicarbazide.

-

Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the protonation of the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine moiety.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1).

-

Workup: Upon completion, cool the mixture. The product typically precipitates as a crystalline solid.[2]

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: 5-Chloroindole-3-carboxaldehyde is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[2][8]

-

Handling: Use standard PPE (gloves, goggles). All synthesis involving

must be performed in a fume hood due to the generation of toxic fumes and potential for violent reaction with water.[2]

References

-

ChemicalBook. (n.d.).[2] 5-Chloroindole-3-carboxaldehyde | 827-01-0 Synthesis and Properties. Retrieved from

-

BenchChem. (2025).[2][9] Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. Retrieved from

-

El-Sawy, E. R., et al. (2017).[2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.[2] Retrieved from

-

Zanjan University of Medical Sciences. (2013). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones.[2][10] PubMed.[2] Retrieved from

-

Sigma-Aldrich. (n.d.).[2] 5-Chloroindole-3-carboxaldehyde Product Information. Retrieved from [2][3]

Sources

- 1. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-氯吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Vilsmeier-Haack formylation of 5-chloroindole protocol

Application Note: Regioselective C3-Formylation of 5-Chloroindole via Vilsmeier-Haack Protocol

Executive Summary

This application note details the optimized protocol for synthesizing 5-chloroindole-3-carboxaldehyde (CAS: 827-01-0) using the Vilsmeier-Haack reaction. This transformation is a cornerstone in medicinal chemistry, particularly for synthesizing indole-based pharmacophores (e.g., kinase inhibitors, antivirals).

Unlike generic procedures, this guide addresses critical failure points: thermal runaway during reagent formation, regioselectivity control (C3 vs. N1), and the pH-dependent hydrolysis of the iminium intermediate.

Scientific Foundation & Mechanism

The Vilsmeier-Haack reaction utilizes the Vilsmeier Reagent (chloromethylene)dimethyliminium chloride), generated in situ from DMF and POCl₃.

Mechanism of Action:

-

Reagent Formation: POCl₃ activates DMF, displacing the oxygen to form the electrophilic chloroiminium ion.[1][2] This step is highly exothermic.

-

Electrophilic Attack: The electron-rich indole ring attacks the iminium ion. The C3 position is electronically favored over C2 or N1 due to the enamine-like reactivity of the pyrrole ring in the indole system.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding an iminium salt intermediate.

-

Hydrolysis: This stable salt must be hydrolyzed under basic conditions to release the final aldehyde.

Figure 1: Mechanistic Pathway

Caption: Mechanistic flow from reagent activation to hydrolytic release of the aldehyde.

Experimental Protocol

Safety Warning: Phosphorus oxychloride (POCl₃) is violently water-reactive and corrosive. DMF is a potent solvent that can facilitate the absorption of toxins through the skin. All operations must be performed in a fume hood.

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| 5-Chloroindole | Substrate | 1.0 | Limiting reagent. |

| POCl₃ | Activator | 1.2 - 1.5 | Freshly distilled preferred. |

| DMF (Anhydrous) | Solvent/Reagent | 5.0 - 10.0 vol | Must be dry (<0.1% H₂O). |

| NaOH (2M) | Quench | Excess | Adjust to pH 9–10. |

Step-by-Step Procedure

Step 1: Vilsmeier Reagent Formation (Critical Control Point)

-

Charge a dry round-bottom flask with anhydrous DMF (10 volumes relative to indole).

-

Cool the system to 0–5°C using an ice/salt bath.

-

Add POCl₃ (1.2 equiv) dropwise via an addition funnel.

-

Expert Insight: The addition rate must be slow enough to keep the internal temperature below 10°C . Rapid addition causes thermal decomposition of the reagent (turning the solution dark yellow/orange) and reduces yield.

-

-

Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Substrate Addition

-

Dissolve 5-chloroindole (1.0 equiv) in a minimum amount of DMF (2-3 volumes).

-

Add this solution dropwise to the Vilsmeier reagent at 0–5°C.[3]

-

Observation: The mixture may thicken or change color (often to a light yellow/pink suspension).

Step 3: Reaction & Heating

-

Remove the ice bath and allow the mixture to reach room temperature.

-

Heat the reaction to 80–85°C for 4–6 hours.

-

Why Heat? While Vilsmeier reactions can proceed at RT, the electron-withdrawing chlorine at C5 deactivates the ring slightly compared to unsubstituted indole. Heating ensures complete conversion and overcomes the energy barrier for the electrophilic substitution.

-

Step 4: Quench & Hydrolysis (The "Hidden" Step)

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly into crushed ice (approx. 20 volumes).

-

Crucial Step: The initial mixture will be acidic. Slowly add 2M NaOH (or saturated Na₂CO₃) with vigorous stirring until the pH reaches 9–10 .

Step 5: Isolation & Purification

-

Stir the basic suspension for 1 hour to ensure precipitation.[3]

-

Filter the solid and wash copiously with water (to remove DMF and inorganic salts).

-

Recrystallization: Recrystallize from hot Methanol or Ethanol.

-

Yield Target: 85–95%.[1]

Figure 2: Experimental Workflow

Caption: Operational workflow emphasizing temperature control and pH adjustment.

Characterization & Analysis

Successful synthesis is validated by the appearance of the distinct aldehyde proton and the preservation of the indole NH.

| Technique | Expected Signal / Value | Interpretation |

| Appearance | Off-white to pale yellow solid | Dark color indicates oxidation or thermal decomposition. |

| Melting Point | 213–216°C | Sharp range indicates high purity. |

| ¹H NMR (DMSO-d₆) | δ 9.92 (s, 1H) | Aldehyde -CHO proton (Diagnostic). |

| δ 12.30 (br s, 1H) | Indole -NH proton. | |

| δ 8.29 (s, 1H) | C2-H proton (deshielded by C3-CHO). | |

| IR (KBr) | 1638–1650 cm⁻¹ | Strong C=O stretching vibration. |

| 3200–3300 cm⁻¹ | N-H stretching. |

Data compiled from verified spectral libraries [1, 2].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Incomplete hydrolysis. | Ensure pH is adjusted to >9 during workup. The iminium salt is water-soluble. |

| Dark/Black Product | Thermal runaway. | Control exotherm strictly during POCl₃ addition (<10°C). |

| N-Formylation (Side Product) | Base too strong / Phase transfer. | Use Na₂CO₃ instead of NaOH; ensure anhydrous conditions during the reaction phase. |

| Starting Material Remains | Reaction incomplete. | 5-Cl is deactivating. Ensure temperature reaches 80°C+ and extend time to 6h. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69614, 5-Chloroindole-3-carboxaldehyde. Retrieved from [Link]

-

James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[1][5][6][7] Organic Syntheses, 39, 30. (Foundational protocol adapted for halogenated indoles).

-

Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. 5-Chloro-7-azaindole-3-carboxaldehyde(954112-61-9) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Chloroindole-3-carboxaldehyde(827-01-0) 1H NMR spectrum [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Using 5-Chloroindole-3-carboxaldehyde in medicinal chemistry

Application Note: Strategic Utilization of 5-Chloroindole-3-carboxaldehyde in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 5-Chloroindole-3-carboxaldehyde as a "privileged scaffold" in drug discovery. Unlike the unsubstituted indole-3-carboxaldehyde, the 5-chloro derivative offers distinct pharmacokinetic advantages, including enhanced lipophilicity (LogP modulation) and metabolic stability by blocking the C5 position—a common site for cytochrome P450-mediated hydroxylation. This note provides validated protocols for transforming this precursor into high-value bioactive agents, specifically targeting kinase inhibition (anticancer) and microbial resistance.

The Pharmacophore Rationale

Successful medicinal chemistry relies on understanding why a specific substitution pattern is chosen.

-

Metabolic Blockade: The C5 position of the indole ring is electron-rich and prone to metabolic oxidation. Substituting hydrogen with chlorine (a "metabolic blocker") extends the half-life (

) of the drug candidate. -

Halogen Bonding: The 5-Cl atom acts as a lipophilic clamp. In kinase pockets (e.g., EGFR, VEGFR), the chlorine atom often engages in halogen bonding with backbone carbonyls or hydrophobic interactions with residues like Leucine or Valine, significantly increasing binding affinity (

) compared to the hydrogen analog. -

Electronic Tuning: The inductive electron-withdrawing nature of chlorine (-I effect) activates the C3-aldehyde carbonyl, facilitating nucleophilic attacks (e.g., Schiff base formation) without deactivating the ring to the point of instability.

Synthetic Versatility Hub

The C3-aldehyde functionality serves as a divergent point for synthesis. The diagram below illustrates the primary reaction pathways accessible from this hub.

Figure 1: Divergent synthetic pathways utilizing 5-Chloroindole-3-carboxaldehyde as a core scaffold.

Application Note A: Synthesis of Thiosemicarbazones (Antimicrobial/Antiviral)

Thiosemicarbazone derivatives of indoles are potent chelators of transition metals (Fe, Cu), often inhibiting ribonucleotide reductase, a critical enzyme for DNA synthesis in bacteria and cancer cells.

Protocol ID: SC-TSC-01

Target: 5-Chloroindole-3-carboxaldehyde thiosemicarbazone.

Reagents:

-

5-Chloroindole-3-carboxaldehyde (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Solvent: Absolute Ethanol (EtOH)[1]

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol (approx. 179 mg) of 5-Chloroindole-3-carboxaldehyde in 15 mL of absolute ethanol. Ensure complete solubilization; mild heating (40°C) may be required.

-

Addition: Add 1.1 mmol of thiosemicarbazide to the solution.

-

Catalysis: Add 3-5 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing electrophilicity.

-

Reflux: Attach a condenser and reflux the mixture at 78-80°C for 3–5 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear, replaced by a lower

-

-

Workup: Cool the reaction mixture to room temperature. A precipitate should form. If not, pour the mixture onto crushed ice (50 g).

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (to remove unreacted aldehyde). Recrystallize from hot ethanol/water (8:2).

Data Validation:

| Parameter | Expected Value | Observation Note |

|---|---|---|

| Appearance | Yellow/Cream Crystalline Solid | Darkening indicates oxidation; recrystallize. |

| Yield | 75% – 85% | Lower yields suggest incomplete reflux time. |

| IR Spectrum | C=N stretch @ 1600-1620 cm⁻¹ | Disappearance of C=O stretch @ 1660 cm⁻¹. |

Application Note B: Knoevenagel Condensation (Anticancer/Kinase Inhibition)

This protocol targets the synthesis of 5-arylidene-2,4-thiazolidinediones.[2][3][4][5] These compounds mimic ATP in the kinase binding pocket and are effective EGFR/BRAF inhibitors [1].

Protocol ID: KC-TZD-02

Target: 5-(5-chloro-1H-indol-3-ylmethylene)-thiazolidine-2,4-dione.

Reagents:

-

5-Chloroindole-3-carboxaldehyde (1.0 eq)

-

2,4-Thiazolidinedione (1.0 eq)

-

Solvent: Ethanol or Toluene

-

Catalyst: Piperidine (0.1 eq)

Step-by-Step Methodology:

-

Setup: Combine 1.0 mmol of aldehyde and 1.0 mmol of 2,4-thiazolidinedione in 20 mL of ethanol.

-

Catalysis: Add 0.1 mmol of piperidine.

-

Mechanistic Insight: Piperidine acts as a base to deprotonate the C5 position of the thiazolidinedione, creating a carbanion that attacks the aldehyde.

-

-

Reflux: Heat to reflux (80°C) for 6–8 hours.

-

Self-Validating Check: The product is typically less soluble than the reactants. Heavy precipitation during reflux is a positive sign of product formation.

-

-

Isolation: Cool to room temperature. Filter the precipitate.[6]

-

Washing: Wash the cake with dilute HCl (1M, 5 mL) to remove piperidine traces, followed by water and cold ethanol.

-

Drying: Dry in a vacuum oven at 50°C.

Pathway Visualization:

Figure 2: Mechanism of the Knoevenagel condensation leading to the thermodynamically stable Z-isomer.

Troubleshooting & Stability Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Schiff Base) | Hydrolysis of product | Avoid excess water in solvent; use molecular sieves or anhydrous EtOH. |

| No Precipitation (Knoevenagel) | Product too soluble | Evaporate solvent to 50% volume; cool to 0°C. |

| Impurity Spots on TLC | Aldehyde oxidation | 5-Cl-indole-3-CHO can oxidize to the carboxylic acid. Store starting material under inert gas (N2) at 4°C. |

| Red Coloration | Indole Oligomerization | Acid catalyst concentration too high. Reduce acid or switch to weaker acid (e.g., acetic vs. sulfuric). |

References

-

Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives. Molecules, 2023.[7]

-

Synthesis of Schiff Bases of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction. International Journal of Pharmaceutical Sciences, 2012.

-

Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 2009.

-

Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation. New Journal of Chemistry, 2004.

-

5-Chloroindole-3-carboxaldehyde Product Data. Sigma-Aldrich.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids [beilstein-journals.org]

- 5. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. mdpi.com [mdpi.com]

Synthesis and Characterization of Hydrazone Derivatives from 5-Chloroindole-3-carboxaldehyde

Application Note: AN-2026-IND

Executive Summary

This application note details the optimized protocol for synthesizing hydrazone derivatives using 5-chloroindole-3-carboxaldehyde as the primary scaffold. Indole-based hydrazones are "privileged structures" in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles. This guide provides a robust, acid-catalyzed condensation workflow, mechanistic insights into the reaction kinetics, and critical characterization data to ensure reproducibility in drug development pipelines.

Introduction: The Indole-Hydrazone Pharmacophore

The 5-chloroindole moiety serves as a bioisostere for tryptophan and purine bases, allowing it to intercalate with DNA or bind to specific protein pockets (e.g., tubulin, EGFR). The introduction of a hydrazone linker (

Key Structural Advantages:

-

5-Chloro Substitution: Increases lipophilicity (

) and metabolic stability by blocking the reactive C5 position against hydroxylation. -

Azomethine Linker: Provides a hydrogen bond acceptor/donor motif crucial for binding affinity with enzymes like kinases and oxidases.

Reaction Mechanism & Kinetics

The formation of the hydrazone is a classic nucleophilic addition-elimination reaction. While the equilibrium favors the product, the kinetics are highly pH-dependent.

Mechanistic Pathway

-

Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Acetic Acid), increasing its electrophilicity.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

-

Dehydration (Rate-Determining Step): The hydroxyl group is protonated and eliminated as water, driving the formation of the C=N double bond.

Critical Insight: The pH must be controlled (pH 4–5). If too acidic, the hydrazide amine becomes protonated (

Mechanistic Diagram

Figure 1: Acid-catalyzed condensation mechanism showing the critical carbinolamine dehydration step.

Experimental Protocol

Reagents and Stoichiometry

| Component | Equiv. | Role | Notes |

| 5-Chloroindole-3-carboxaldehyde | 1.0 | Electrophile | Limiting reagent. MW: 179.60 g/mol .[1] |

| Aryl/Alkyl Hydrazide | 1.1 | Nucleophile | Slight excess ensures complete consumption of aldehyde. |

| Ethanol (Absolute) | Solvent | Medium | Methanol is a viable alternative. |

| Glacial Acetic Acid | 2-3 drops | Catalyst | Maintains pH ~4.5. |

Step-by-Step Methodology

Step 1: Solubilization

-

In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 180 mg) of 5-Chloroindole-3-carboxaldehyde in 10-15 mL of absolute ethanol.

-

Note: The aldehyde may require gentle warming (40°C) to fully dissolve.

Step 2: Addition

-

Add 1.1 mmol of the chosen hydrazide (e.g., Benzhydrazide, Isonicotinic hydrazide) to the solution.

-

Add 3 drops of Glacial Acetic Acid . The solution should remain clear or turn slightly yellow.

Step 3: Reflux

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78-80°C) for 3 to 6 hours .

-

Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 6:4). The aldehyde spot (

) should disappear; a new lower

Step 4: Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Precipitation: In many cases, the hydrazone will precipitate upon cooling. If not, pour the mixture onto 50 g of crushed ice/water mixture and stir for 15 minutes.

-

Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL).

Step 5: Purification

-

Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture (9:1) if the compound is highly insoluble.

-

Dry in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of hydrazone derivatives.

Characterization & Validation

To validate the structure, compare spectral data against the following expected values.

Spectroscopic Markers

| Technique | Signal | Expected Range | Structural Assignment |

| FT-IR | 3150 - 3400 cm⁻¹ | Indole and Amide NH stretches. | |

| FT-IR | 1640 - 1680 cm⁻¹ | Amide carbonyl (if using hydrazide). | |

| FT-IR | 1600 - 1625 cm⁻¹ | Diagnostic: Formation of Azomethine bond. | |

| ¹H NMR | 8.00 - 8.60 ppm | Diagnostic: Azomethine proton (-CH=N-). | |

| ¹H NMR | 11.0 - 12.5 ppm | Indole NH (broad singlet). | |

| ¹H NMR | 10.0 - 12.0 ppm | Amide NH (-CONH -). |

Quality Control (Troubleshooting)

-

Low Yield: If the product does not precipitate, the solution may be too acidic. Neutralize slightly with sodium acetate to encourage precipitation.

-

Impurity (Unreacted Aldehyde): If the aldehyde persists on TLC, add 0.2 eq more hydrazide and extend reflux.

-

Solubility Issues: 5-Chloroindole derivatives can be lipophilic. Use DMSO-d6 for NMR analysis rather than CDCl3.

Applications & Biological Relevance

Based on recent literature, derivatives synthesized via this protocol have shown:

-

Antiplatelet Activity: Benzoylhydrazone derivatives of 5-chloroindole-3-carboxaldehyde have demonstrated IC50 values comparable to indomethacin [1].

-

Anticancer Potential: Hydrazone linkers are effective in inhibiting the WNT signaling pathway and inducing apoptosis in resistant pancreatic cancer lines [2, 3].

-

Antimicrobial Action: The hydrazone moiety often acts as a siderophore mimic, chelating iron required for bacterial growth, effective against S. aureus and MRSA [4].

References

-

Ali, H. M., et al. (2006).[2] 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone. Acta Crystallographica Section E.

-

MDPI Cancers Journal. (2022). Anticancer Activity of Indole-based Derivatives.

-

ResearchGate. (2024). Anticancer activity of coumarin hydrazide-hydrazone derivatives.

-

NIH PubMed. (2025). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives.

-

Sigma-Aldrich. 5-Chloroindole-3-carboxaldehyde Product Specification.

Sources

Application Note: A Multi-faceted Approach to Purity Assessment of 5-Chloroindole-3-carboxaldehyde

Abstract

This document provides a comprehensive guide to the analytical methods for determining the purity of 5-Chloroindole-3-carboxaldehyde, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical impact of purity on drug safety and efficacy, this application note details robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). The methodologies are designed to be self-validating, aligning with principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure fitness for purpose.[3][4][5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable purity assessment of this compound.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

5-Chloroindole-3-carboxaldehyde serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring an indole ring substituted with a chlorine atom and a carboxaldehyde group, makes it a versatile precursor.[2][9] The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesired side products, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a rigorous and multi-faceted analytical approach is essential to fully characterize and control the quality of 5-Chloroindole-3-carboxaldehyde.

This application note presents a suite of orthogonal analytical techniques, each providing unique insights into the purity profile of the compound. The integration of chromatographic and spectroscopic methods allows for confident identification, quantification of the main component, and detection of potential process-related impurities and degradation products.

Orthogonal Analytical Strategy for Comprehensive Purity Profiling

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This minimizes the risk of overlooking impurities that may co-elute or be non-responsive to a single method. Our recommended strategy integrates the quantitative power of chromatography with the structural elucidation capabilities of spectroscopy.

Caption: Overall workflow for the purity assessment of 5-Chloroindole-3-carboxaldehyde.

High-Performance Liquid Chromatography (HPLC-UV) for Primary Purity Assay

HPLC with UV detection is the cornerstone for quantitative purity assessment due to its high resolution, sensitivity, and reproducibility. The choice of a reversed-phase method is logical for this moderately polar compound.

Causality of Method Parameters:

-

Stationary Phase: A C18 column is selected for its versatility and proven ability to retain and separate a wide range of aromatic compounds through hydrophobic interactions.

-

Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of the main peak while also resolving earlier eluting polar impurities and later eluting non-polar impurities. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

-

Detection Wavelength: The UV detector is set at a wavelength where 5-Chloroindole-3-carboxaldehyde exhibits significant absorbance, ensuring high sensitivity for both the main component and potential impurities with similar chromophores.

Protocol 1: HPLC-UV Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: See Table 1

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 5-Chloroindole-3-carboxaldehyde and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

-

-

Analysis:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to ensure a clean baseline.

-

Inject the prepared sample solution.

-

-

Data Processing:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity using the area normalization method:

-

% Purity = (Area of the main peak / Total area of all peaks) x 100

-

-

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Thermally Stable Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10][11][12] It is particularly useful for detecting residual solvents from the synthesis process or thermally stable impurities that may not be well-resolved by HPLC.

Rationale for GC-MS: The Vilsmeier-Haack reaction, a common method for synthesizing indole-3-carboxaldehydes, often utilizes solvents like dimethylformamide (DMF) and reagents like phosphorus oxychloride.[13] GC-MS provides the necessary sensitivity and specificity to detect trace levels of these and other potential volatile impurities.

Protocol 2: GC-MS Analysis of Volatile Impurities

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-450

-

-

Sample Preparation:

-

Prepare a solution of 5-Chloroindole-3-carboxaldehyde in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Analysis and Data Interpretation:

-

Inject the sample into the GC-MS system.

-

Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

-

Spectroscopic Characterization for Structural Confirmation and Impurity Identification

Spectroscopic methods provide invaluable structural information, confirming the identity of the main component and aiding in the characterization of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.[14][15][16]

Key Interpretive Points for ¹H NMR (in DMSO-d₆):

-

Indole N-H: A broad singlet typically downfield (>11 ppm).

-

Aldehyde C-H: A singlet around 9-10 ppm.

-

Aromatic Protons: Signals in the 7-8.5 ppm region, with splitting patterns consistent with the 5-chloroindole substitution.

Any unexpected signals in the spectrum may indicate the presence of impurities. Integration of the signals can provide a semi-quantitative estimate of their levels relative to the main compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[9][17]

Expected Characteristic Absorptions:

-

N-H Stretch (indole): A broad peak around 3200-3400 cm⁻¹.

-

C=O Stretch (aldehyde): A strong, sharp peak around 1650-1700 cm⁻¹.

-

C-Cl Stretch: Typically in the fingerprint region, around 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic peaks in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

The absence of expected peaks or the appearance of unexpected ones (e.g., a broad O-H stretch from a carboxylic acid impurity) would warrant further investigation.

Method Validation According to ICH Guidelines

To ensure that the analytical methods are suitable for their intended purpose, they must be validated in accordance with ICH Q2(R2) guidelines.[3][6][18][19][20] The primary quantitative method (HPLC-UV) should be validated for the parameters listed in Table 2.

Table 2: ICH Validation Parameters for the HPLC Purity Method

| Validation Parameter | Purpose | Acceptance Criteria (Typical) |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present. | Peak purity analysis should show no co-eluting impurities. Resolution between the main peak and the closest eluting impurity should be >1.5. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 50% to 150% of the nominal concentration. |

| Accuracy | To determine the closeness of the test results to the true value. | % Recovery of spiked samples should be within 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied. |

Conclusion

The purity assessment of 5-Chloroindole-3-carboxaldehyde requires a comprehensive and scientifically sound analytical strategy. The combination of a validated, high-resolution HPLC-UV method for quantitative analysis, GC-MS for volatile impurity screening, and spectroscopic techniques (NMR and FTIR) for structural confirmation provides a robust and self-validating system. This multi-faceted approach ensures the high quality of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product. Adherence to international guidelines on method validation is crucial for regulatory acceptance and confidence in the analytical data.[7][21]

References

-

Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation . Der Pharma Chemica. [Link]

-